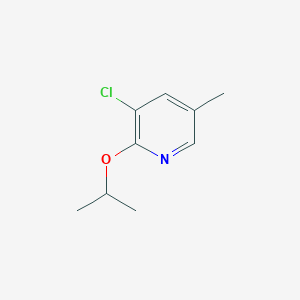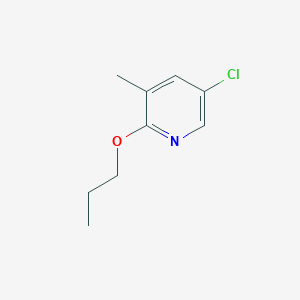
1,3-Dichloro-5-ethoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dichloro-5-ethoxybenzene:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
1,3-Dichloro-5-ethoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the ethoxylation of 1,3-dichlorobenzene. The reaction typically proceeds as follows:
Ethoxylation Reaction:
Industrial Production Methods:
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of optimized catalysts and reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
1,3-Dichloro-5-ethoxybenzene undergoes various chemical reactions, including:
-
Substitution Reactions:
Reagents: Nucleophiles (e.g., sodium hydroxide, potassium tert-butoxide)
Conditions: Elevated temperatures, polar solvents
Products: Substituted derivatives of this compound
-
Oxidation Reactions:
Reagents: Oxidizing agents (e.g., potassium permanganate, chromium trioxide)
Conditions: Acidic or basic medium
Products: Oxidized derivatives, such as carboxylic acids
-
Reduction Reactions:
Reagents: Reducing agents (e.g., lithium aluminum hydride, hydrogen gas with a palladium catalyst)
Conditions: Mild to moderate temperatures
Products: Reduced derivatives, such as alcohols
Applications De Recherche Scientifique
1,3-Dichloro-5-ethoxybenzene has several scientific research applications, including:
-
Organic Synthesis:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the preparation of pharmaceuticals and agrochemicals.
-
Biological Studies:
- Investigated for its potential biological activity and effects on cell function.
- Studied for its interactions with various biological targets.
-
Industrial Applications:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,3-dichloro-5-ethoxybenzene involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the ethoxy group and chlorine atoms influence the reactivity and orientation of the benzene ring. The presence of electron-withdrawing chlorine atoms and the electron-donating ethoxy group can affect the compound’s reactivity towards nucleophiles and electrophiles.
Comparaison Avec Des Composés Similaires
1,3-Dichloro-5-methoxybenzene: Similar structure with a methoxy group instead of an ethoxy group.
1,3-Dichloro-2-ethoxybenzene: Similar structure with the ethoxy group in a different position.
1,4-Dichloro-2-ethoxybenzene: Similar structure with chlorine atoms in different positions.
Uniqueness:
1,3-Dichloro-5-ethoxybenzene is unique due to the specific positioning of its substituents, which can influence its chemical reactivity and applications. The combination of chlorine atoms and an ethoxy group provides distinct electronic and steric effects, making it valuable for targeted synthetic applications and research studies.
Propriétés
IUPAC Name |
1,3-dichloro-5-ethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O/c1-2-11-8-4-6(9)3-7(10)5-8/h3-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXDLSKBSVVCKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Chloro-3-[(2-methylpropyl)sulfanyl]benzene](/img/structure/B8029452.png)
![1-Chloro-4-[(2-methylpropyl)sulfanyl]benzene](/img/structure/B8029459.png)








![1-Chloro-4-[(cyclopropylmethyl)sulfanyl]benzene](/img/structure/B8029547.png)
![1-Chloro-3-[(cyclopropylmethyl)sulfanyl]benzene](/img/structure/B8029552.png)
